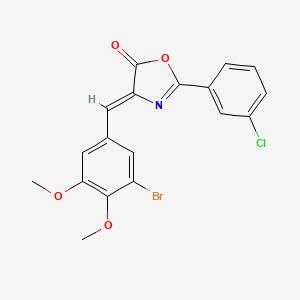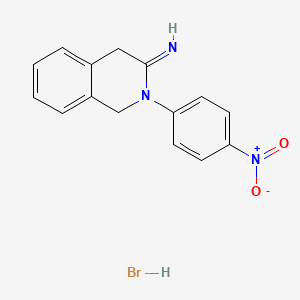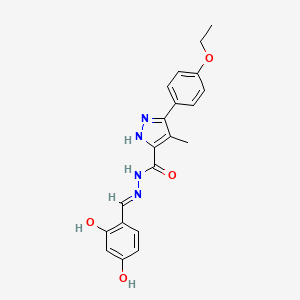![molecular formula C20H32N2O B6056343 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol, also known as BCE, is a chemical compound that has been widely studied for its potential applications in scientific research. BCE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学研究应用
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific fields, including neuroscience and pharmacology. This compound has been shown to have an affinity for a number of different receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes this compound a potentially useful tool for studying the effects of these receptors on brain function.
作用机制
The exact mechanism of action of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is not yet fully understood. However, it is thought that this compound may act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action may contribute to the wide range of effects that this compound has been shown to have.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including effects on neurotransmitter release, neuronal firing rates, and behavioral responses. This compound has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. This compound has also been shown to decrease neuronal firing rates in the prefrontal cortex, a brain region involved in executive function and decision-making.
实验室实验的优点和局限性
One advantage of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in laboratory experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes this compound a potentially useful tool for studying the effects of these receptors on brain function. However, one limitation of using this compound is its relatively low selectivity for these receptors, meaning that it may also interact with other receptors in the brain.
未来方向
There are a number of potential future directions for research on 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol. One area of interest is the development of more selective this compound analogs that can be used to study specific receptors in the brain. Another area of interest is the use of this compound in animal models of psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Finally, there is potential for the development of this compound-based therapies for these and other disorders.
合成方法
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to yield this compound.
属性
IUPAC Name |
2-[1-benzyl-4-(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c23-14-11-20-17-21(15-18-7-3-1-4-8-18)12-13-22(20)16-19-9-5-2-6-10-19/h2,5-6,9-10,18,20,23H,1,3-4,7-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMIRDVHICHCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)

![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)

![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)
![N-benzyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6056350.png)

![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)